molecular formula C9H10 B1434562 alpha-Methylstyrene-D10 CAS No. 10362-82-0

alpha-Methylstyrene-D10

Cat. No.: B1434562
CAS No.: 10362-82-0
M. Wt: 128.24 g/mol
InChI Key: XYLMUPLGERFSHI-PWOCOICVSA-N
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Description

. It is a derivative of styrene, where a methyl group is attached to the alpha position of the styrene molecule. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methylstyrene-D10 can be synthesized through several methods, including the dehydrogenation of cumene (isopropylbenzene) or the alkylation of benzene with propylene. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as aluminum chloride or zeolites.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The process may also include purification steps, such as distillation, to remove impurities and stabilize the compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylstyrene-D10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

  • Substitution: Substitution reactions often require strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alpha-methylbenzene, styrene oxide, and substituted benzene derivatives.

Scientific Research Applications

Alpha-Methylstyrene-D10 is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of polymers, pharmaceuticals, and other organic compounds. In chemistry, it serves as a building block for complex molecular structures. In biology, it is used as a probe to study enzyme mechanisms and metabolic pathways. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is a key component in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism by which Alpha-Methylstyrene-D10 exerts its effects depends on the specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization to form polymeric materials. The molecular targets and pathways involved in biological and medical applications may include enzyme active sites, receptor binding sites, and metabolic enzymes.

Comparison with Similar Compounds

  • Styrene

  • Vinylbenzene

  • Ethylbenzene

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLMUPLGERFSHI-PWOCOICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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